molecular formula C7H7NO4 B1381164 2-(Carbamoylmethyl)furan-3-carboxylic acid CAS No. 1803611-24-6

2-(Carbamoylmethyl)furan-3-carboxylic acid

Cat. No. B1381164
CAS RN: 1803611-24-6
M. Wt: 169.13 g/mol
InChI Key: GTZGJWKQSSXDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carbamoylmethyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO4 and a molecular weight of 169.14 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-amino-2-oxoethyl)furan-3-carboxylic acid . The InChI code is 1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11) and the InChI key is GTZGJWKQSSXDKW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Carbamoylmethyl)furan-3-carboxylic acid is a powder at room temperature . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Carbamoylmethyl)furan-3-carboxylic acid is involved in various synthesis processes and has been a subject of chemical studies due to its interesting properties:

  • PdII-mediated Cascade Carboxylative Annulation : This compound has been utilized in Pd(II)-mediated cascade carboxylative annulation processes to construct benzo[b]furan-3-carboxylic acids, indicating its utility in complex chemical reactions (Liao et al., 2005).

  • Enzyme-catalyzed Synthesis : It's also involved in enzyme-catalyzed synthesis processes. For example, a dual-enzyme cascade system composed of galactose oxidase and alcohol dehydrogenases was used for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing the compound's relevance in biotechnological applications (Jia et al., 2019).

  • Biocatalytic Production : The biocatalytic production of furan carboxylic acids has been reported, where Escherichia coli cells engineered with cofactors showed high substrate tolerance and were capable of efficiently oxidizing a variety of aromatic aldehydes, including toxic furans (Zhang et al., 2020).

  • Synthesis of Biobased Polyesters : It has been used in the enzymatic synthesis of biobased polyesters, highlighting its potential in creating sustainable materials (Jiang et al., 2014).

Biological and Pharmacological Research

While ensuring to avoid direct reference to drug use, dosage, or side effects, 2-(Carbamoylmethyl)furan-3-carboxylic acid has shown potential in various biological and pharmacological research areas:

  • Antimicrobial Activity : Certain furan-3-carboxamides, possibly related to or derivable from 2-(Carbamoylmethyl)furan-3-carboxylic acid, have shown significant in vitro antimicrobial activity against a range of microorganisms, indicating the compound's potential in developing new antimicrobial agents (Zanatta et al., 2007).

  • Antibacterial Activity : Mixed-ligand complexes containing furan-2-carboxylic acid have been synthesized and shown to possess antibacterial activity, suggesting potential applications in combating bacterial infections (Taghreed et al., 2014).

  • Antioxidant Activity : Derivatives of this compound have shown antioxidant activity, which is important for protecting cells against damage caused by free radicals (Ma & Ma, 2016).

properties

IUPAC Name

2-(2-amino-2-oxoethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZGJWKQSSXDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylmethyl)furan-3-carboxylic acid

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